2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
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Overview
Description
2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring linked to a piperidine moiety, which is further substituted with a 5-chloro-2-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The 5-chloro-2-methoxybenzoyl group is introduced via an acylation reaction using 5-chloro-2-methoxybenzoic acid and a suitable activating agent such as thionyl chloride.
Coupling with Pyridine: The final step involves coupling the benzoylated piperidine intermediate with pyridine under basic conditions, often using a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The chloro group in the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid derivatives.
Reduction: Formation of 5-chloro-2-methoxybenzyl alcohol derivatives.
Substitution: Formation of 5-substituted-2-methoxybenzoyl derivatives.
Scientific Research Applications
2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}quinoline: Similar structure but with a quinoline ring instead of pyridine.
2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
Uniqueness: The uniqueness of 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-6-5-13(19)12-15(16)18(22)21-10-7-14(8-11-21)24-17-4-2-3-9-20-17/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQSYBGQUITCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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